

In-Depth Technical Guide: 1-Oxoisindoline-5-carbonitrile

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Compound of Interest

Compound Name: 1-Oxoisindoline-5-carbonitrile

Cat. No.: B581596

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Oxoisindoline-5-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, properties, and relevant biological activities, presenting data in a clear and accessible format for researchers.

Chemical Identity and Nomenclature

1-Oxoisindoline-5-carbonitrile is a bicyclic compound featuring a fused benzene and pyrrolidinone ring system, with a nitrile group substituted on the aromatic ring. Due to tautomerism, this compound can exist in two forms, 1-oxo and 3-oxo, which may lead to variations in nomenclature.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile.

Synonyms:

- **1-Oxoisindoline-5-carbonitrile**
- 3-Oxoisindoline-5-carbonitrile
- 3-Oxo-5-cyanoisoindoline

- 1-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile
- 2,3-Dihydro-3-oxo-1H-isoindole-5-carbonitrile

Physicochemical Properties

A summary of the key physicochemical properties of **1-Oxoisoindoline-5-carbonitrile** is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

Property	Value	Source
CAS Number	1261869-76-4 (for 1-oxo form) 1261726-80-0 (for 3-oxo form)	Chemical Supplier Databases
Molecular Formula	C ₉ H ₆ N ₂ O	PubChem
Molecular Weight	158.16 g/mol	PubChem[1]
Appearance	Off-white to light brown solid	ChemicalBook[2]
Boiling Point	464.2±45.0 °C (Predicted)	ChemicalBook[2]
Density	1.33±0.1 g/cm ³ (Predicted)	ChemicalBook[2]
pKa	13.03±0.20 (Predicted)	ChemicalBook[2]
Storage Temperature	Room Temperature, Sealed in dry	ChemicalBook[2]

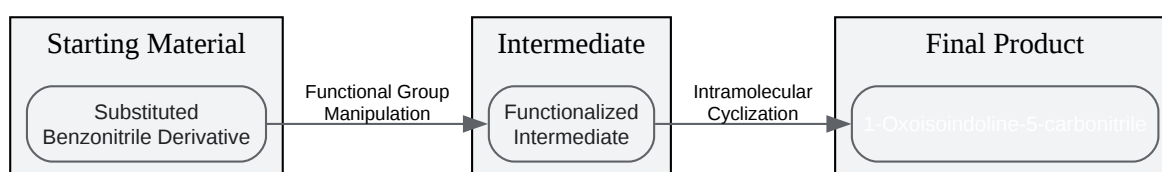
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-Oxoisoindoline-5-carbonitrile** is not readily available in the public domain, a general approach can be inferred from the synthesis of related isoindolinone and indole carbonitrile compounds. A plausible synthetic route could involve the cyclization of a suitably substituted benzonitrile derivative.

For instance, the synthesis of the related compound 1H-indole-5-carbonitrile involves the following steps[3]:

- Amidation: Conversion of 3-methyl-4-nitrobenzoic acid to 3-methyl-4-nitrobenzamide using thionyl chloride followed by aqueous ammonia.
- Dehydration: Treatment of the amide with a dehydrating agent like thionyl chloride to yield 3-methyl-4-nitrobenzonitrile.
- Cyclization: Reaction of the nitrobenzonitrile with a suitable reagent to form the indole ring.

A potential synthetic workflow for **1-Oxoisindoline-5-carbonitrile** could be conceptualized as follows:



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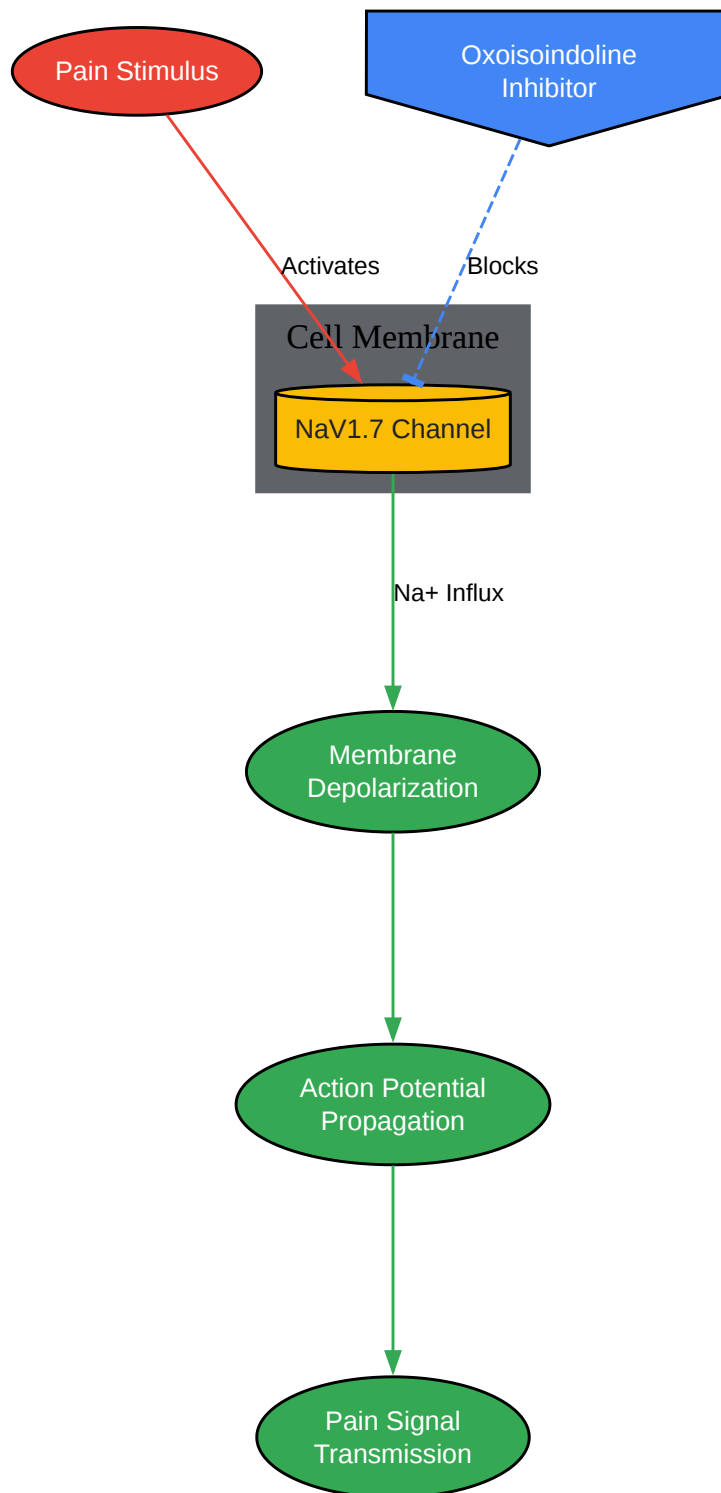
Caption: Conceptual synthetic workflow for **1-Oxoisindoline-5-carbonitrile**.

Biological Activity and Potential Signaling Pathways

The biological activity of **1-Oxoisindoline-5-carbonitrile** has not been extensively characterized. However, the broader class of oxoisindoline derivatives has been investigated for various therapeutic applications, particularly as inhibitors of voltage-gated sodium channels (NaV).

Specifically, 3-oxoisindoline-1-carboxamides have been identified as potent and state-dependent blockers of the NaV1.7 channel, a key mediator of pain sensation[4]. These compounds were shown to interact with the local anesthetic binding site on the channel and demonstrated efficacy in preclinical pain models[4].

Based on this information, a hypothetical signaling pathway illustrating the potential mechanism of action of an oxoisindoline-based NaV1.7 inhibitor is presented below.



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Caption: Hypothetical mechanism of NaV1.7 inhibition by an oxoisoindoline derivative.

Disclaimer: This guide is intended for informational purposes only and should not be considered as a substitute for professional scientific advice. The synthesis and handling of chemical compounds should only be performed by qualified individuals in a controlled laboratory setting.

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References

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- 3. tdcommons.org [tdcommons.org]
- 4. 3-Oxoisindoline-1-carboxamides: potent, state-dependent blockers of voltage-gated sodium channel Na(V)1.7 with efficacy in rat pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com